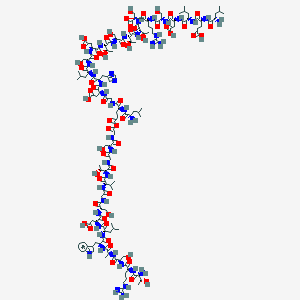

Pthrp (107-139)

説明

副甲状腺ホルモン関連タンパク質 (107-139) は、より大きな副甲状腺ホルモン関連タンパク質から誘導されたペプチド断片です。

準備方法

合成経路と反応条件

副甲状腺ホルモン関連タンパク質 (107-139) の合成は通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。

樹脂ローディング: 最初のアミノ酸が樹脂に付着します。

脱保護とカップリング: 保護基が除去され、HBTU や DIC などの活性化剤を使用して次のアミノ酸がカップリングされます。

工業生産方法

副甲状腺ホルモン関連タンパク質 (107-139) の工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置と高度な精製システムが使用され、高収率と純度が確保されます。 組換えDNA技術の使用は、微生物システムにおけるこのペプチドの生産も促進する可能性があります .

化学反応の分析

Receptor Binding and Signaling Pathways

PTHrP(107-139) interacts with receptors distinct from the classical PTH1R receptor. Studies show it activates G protein-coupled receptors (GPCRs) linked to:

-

Calcium Mobilization : Induces rapid intracellular Ca²⁺ influx via L-type voltage-sensitive calcium channels in osteoblastic UMR 106 cells, with an EC₅₀ of 1.7 nM .

-

Protein Kinase C (PKC) Activation : Binds to a putative TRSAW receptor (Thr¹⁰⁷-Arg-Ser-Ala-Tyr¹¹¹ sequence), stimulating membrane-bound PKC activity without adenylate cyclase involvement .

-

Antagonistic Effects : Competes with PTHrP(1-36) for receptor binding but does not activate cAMP pathways, suggesting divergent signaling mechanisms .

Modulation of Intracellular Calcium Levels

PTHrP(107-139) triggers transient Ca²⁺ spikes in multiple cell types:

| Cell Type | Ca²⁺ Response | Mechanism | Source |

|---|---|---|---|

| Osteoblastic UMR 106 | 200 nM peak [Ca²⁺]ₐ | PTX-sensitive Gαi/o coupling | |

| Keratinocytes | Sustained Ca²⁺ influx | L-type channel activation |

This Ca²⁺ signaling upregulates calcium-responsive genes (e.g., c-fos) and modulates calmodulin-dependent pathways .

Antioxidant Activity

PTHrP(107-139) demonstrates redox-modulating properties:

-

Reactive Oxygen Species (ROS) Scavenging : Reduces H₂O₂-induced ROS production by 58% in osteoblasts at 100 nM .

-

Forkhead Box O (FOXO) Inhibition : Suppresses FOXO activation by 40% under oxidative stress, preserving Wnt/β-catenin signaling .

Impact on Bone Resorption

In vivo studies reveal dose-dependent inhibition of osteoclast activity:

| Parameter | Control | Diabetic | Diabetic + PTHrP(107-139) |

|---|---|---|---|

| Osteoclast Number/mm² | 2.66 ± 0.11 | 1.54 ± 0.16** | 2.43 ± 0.18*** |

| Trabecular Bone Volume | 16.85 ± 0.62% | 10.25 ± 0.90%* | 12.43 ± 1.00%*** |

*P < 0.05 vs. control; **P < 0.01 vs. control; ***P < 0.05 vs. diabetic .

Mechanistically, it reverses high glucose-induced suppression of PTH1R expression in bone marrow stromal cells (BMSCs) by 1.8-fold .

Structural Determinants of Reactivity

Key residues critical for function:

-

Thr¹⁰⁷-Arg-Ser-Ala-Tyr¹¹¹ : Essential for TRSAW receptor binding and PKC activation .

-

C-terminal Stability : Resists proteolytic degradation longer than N-terminal fragments (1-36), enhancing in vivo efficacy .

This peptide’s multifaceted reactivity underscores its therapeutic potential in bone disorders and oxidative stress-related pathologies. Further studies are needed to map its full interactome and catalytic modifications.

科学的研究の応用

Bone Metabolism

PTHrP (107-139) has demonstrated significant effects on bone metabolism, particularly in the regulation of osteoclasts and osteoblasts.

- Inhibition of Osteoclast Activity : Studies have shown that PTHrP (107-139) significantly reduces osteoclast numbers and activity. In an in vivo mouse model, administration of this peptide resulted in a 70% decrease in osteoclast number after just five days of treatment, demonstrating its potent inhibitory effects on bone resorption .

| Parameter | Control Group | PTHrP (107-139) Group | % Change |

|---|---|---|---|

| Osteoclast Number | 10 ± 1 | 3 ± 0.5 | -70% |

| Osteoblast Number | 8 ± 1 | 4.8 ± 0.6 | -40% |

| Eroded Perimeter | 100 µm | 50 µm | -50% |

- Osteoblastic Differentiation : Intermittent exposure to PTHrP (107-139) has been shown to stimulate osteoblastic differentiation, contrasting with continuous exposure which inhibits alkaline phosphatase activity .

Cell Survival Mechanisms

| Signaling Pathway | Effect of PTHrP (107-139) |

|---|---|

| VEGFR-2 Activation | Increased cell survival |

| ERK1/2 Activation | Pro-survival signaling |

| Akt Activation | Enhanced cell proliferation |

Cancer Biology

The role of PTHrP (107-139) extends into oncology, where it is implicated in tumor growth and metastasis.

- Pro-Survival Factor : Research indicates that PTHrP acts as a pro-survival factor in various cancer cell lines, including breast and prostate cancer cells. For instance, overexpression of PTHrP has been linked to increased tumor size and resistance to apoptosis .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Increased proliferation |

| Prostate Cancer | Enhanced tumor growth |

The peptide's ability to activate multiple signaling pathways makes it a potential target for therapeutic interventions aimed at inhibiting tumor progression .

Case Study 1: Bone Resorption Inhibition

In a controlled study involving adult mice, researchers administered varying doses of PTHrP (107-139). Results indicated significant reductions in both osteoclast activity and overall bone resorption metrics, highlighting its potential as a therapeutic agent for conditions characterized by excessive bone loss .

Case Study 2: Tumor Growth Modulation

A study on MCF-7 breast cancer cells demonstrated that PTHrP (107-139) could modulate intracellular calcium levels, influencing cell proliferation rates. The findings suggest that targeting this peptide could provide new avenues for cancer treatment strategies focusing on tumor growth inhibition .

作用機序

副甲状腺ホルモン関連タンパク質 (107-139) は、いくつかのメカニズムを通じてその効果を発揮します。

受容体結合: 標的細胞上の特定の受容体に結合し、シグナル伝達経路を活性化します。

細胞内シグナル伝達: PKA や PKC 経路などの細胞内シグナル伝達カスケードを調節します。

類似の化合物との比較

類似の化合物

副甲状腺ホルモン関連タンパク質 (1-34): 独自の生物学的活性を持つ別の断片。

副甲状腺ホルモン関連タンパク質 (38-94): カルシウム輸送と細胞成長における役割で知られています。

副甲状腺ホルモン関連タンパク質 (67-86): 胎盤を通るカルシウム輸送に関与しています.

独自性

副甲状腺ホルモン関連タンパク質 (107-139) は、骨吸収を阻害し、骨芽細胞の機能を促進するという特定の役割により、ユニークです。 その独自の配列と構造は、他の断片とは異なる独自の生物学的活性を付与します .

類似化合物との比較

Similar Compounds

Parathyroid hormone-related protein (1-34): Another fragment with distinct biological activities.

Parathyroid hormone-related protein (38-94): Known for its role in calcium transport and cell growth.

Parathyroid hormone-related protein (67-86): Involved in transplacental calcium transport.

Uniqueness

Parathyroid hormone-related protein (107-139) is unique due to its specific role in inhibiting bone resorption and promoting osteoblast function. Its distinct sequence and structure confer unique biological activities compared to other fragments .

生物活性

Parathyroid hormone-related protein (PTHrP) is a significant regulator of bone metabolism and has various biological activities. The peptide fragment PTHrP (107-139) is particularly notable for its unique effects on osteoblastic and osteoclastic cells, influencing bone turnover and cellular signaling pathways. This article synthesizes current research findings on the biological activity of PTHrP (107-139), highlighting its mechanisms, effects on bone cells, and potential therapeutic implications.

Overview of PTHrP (107-139)

PTHrP (107-139) is a C-terminal fragment of the full-length PTHrP, which is known to interact with various receptors, including the parathyroid hormone 1 receptor (PTH1R). This fragment has been shown to possess distinct biological activities compared to other regions of PTHrP, particularly in its effects on calcium mobilization, cytokine production, and cellular differentiation.

Calcium Mobilization

PTHrP (107-139) has been demonstrated to induce a rapid increase in intracellular calcium levels in osteoblastic osteosarcoma UMR 106 cells. The effective concentration (EC50) for this response is approximately 0.1 pM, making it significantly more potent than PTHrP (1-36), which has an EC50 of around 1 nM . This calcium influx is critical for various cellular functions, including gene expression and cell survival.

Cytokine Production

Research indicates that PTHrP (107-139) stimulates the production of interleukin-6 (IL-6) in human osteoblastic cells. The peptide induces IL-6 mRNA expression twofold over basal levels within 1 to 2 hours after treatment . This effect is mediated through specific receptors distinct from PTH1R and involves protein kinase C pathways .

Osteoblasts

PTHrP (107-139) has been shown to inhibit alkaline phosphatase (ALP) activity in osteoblast-like cells, suggesting an inhibitory effect on osteoblastic differentiation. Continuous exposure to this peptide reduces early markers of osteogenesis, such as ALP and runt-related transcription factor 2 (Runx2) . However, intermittent exposure can stimulate osteoblastic differentiation under certain conditions .

Osteoclasts

In vivo studies have highlighted the role of PTHrP (107-139) as a potent inhibitor of bone resorption. In experiments involving adult mice, administration of this peptide resulted in significant reductions in osteoclast numbers and activity, indicating its potential as a therapeutic agent for conditions characterized by increased bone resorption . Specifically, there was a reported 70% decrease in osteoclast perimeter and a substantial reduction in eroded bone perimeter following treatment with various doses of PTHrP (107-139) .

Comparative Biological Activity Table

Case Studies and Research Findings

- Calcium Response Study : A study demonstrated that PTHrP (107-139) effectively mobilizes calcium in UMR 106 cells, with responses being dose-dependent and more efficient than other PTHrP fragments. This suggests that the C-terminal domain may have specialized roles in cellular signaling beyond those mediated by the full-length protein .

- Cytokine Induction : Another investigation revealed that both PTHrP (1-34) and PTHrP (107-139) could stimulate IL-6 secretion from human trabecular bone-derived osteoblasts, indicating their potential role in inflammatory responses related to bone metabolism .

- In Vivo Bone Resorption Study : An experiment involving male mice showed that injections of PTHrP (107-139) led to significant decreases in markers of bone resorption after five days of treatment. These findings support the hypothesis that this peptide could be utilized therapeutically to manage conditions like osteoporosis .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYPOZJKVZDEZ-SZCRPAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H228N42O58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137348-10-8 | |

| Record name | Parathyroid hormone-related protein (107-139) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。